N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-chlorophenyl)ethyl]ethanediamide
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Overview
Description
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-chlorophenyl)ethyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, an oxazinan ring, and a chlorophenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-chlorophenyl)ethyl]ethanediamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxazinan ring using benzenesulfonyl chloride under basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Ethanediamide Linkage: The final step involves the coupling of the intermediate with ethanediamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-chlorophenyl)ethyl]ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-chlorophenyl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-chlorophenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The oxazinan ring and chlorophenyl group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-butylethanediamide
- N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-cyclopropyloxamide
- N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide
Uniqueness
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-chlorophenyl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(4-chlorophenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O5S/c22-17-9-7-16(8-10-17)11-12-23-20(26)21(27)24-15-19-25(13-4-14-30-19)31(28,29)18-5-2-1-3-6-18/h1-3,5-10,19H,4,11-15H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOQGPUZNIKNNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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